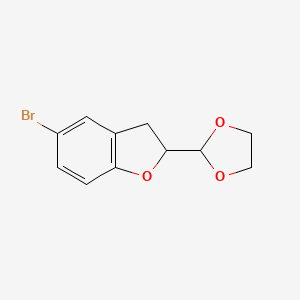

5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran

説明

5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a bromine atom at the 5th position, a dioxolane ring at the 2nd position, and a dihydrobenzofuran core

特性

IUPAC Name |

5-bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c12-8-1-2-9-7(5-8)6-10(15-9)11-13-3-4-14-11/h1-2,5,10-11H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBXYZJQLYCSEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2CC3=C(O2)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran typically involves the following steps:

Formation of Dioxolane Ring: The dioxolane ring can be introduced by reacting the brominated benzofuran with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA) under reflux conditions.

Industrial Production Methods

Industrial production methods for 5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran may involve large-scale bromination and cyclization reactions using continuous flow reactors to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

Oxidation: 5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

科学的研究の応用

5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The bromine atom and dioxolane ring play crucial roles in its reactivity and binding affinity. The compound may exert its effects through the modulation of enzyme activity, disruption of cellular processes, or interaction with DNA and proteins.

類似化合物との比較

Similar Compounds

- 5-Bromo-2-(1,3-dioxolan-2-yl)thiazole

- 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole

- 2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran

Uniqueness

5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran is unique due to its specific substitution pattern and the presence of both a bromine atom and a dioxolane ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

生物活性

5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran is a compound of considerable interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, antibacterial effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula for 5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran is . The compound features a benzofuran core substituted with a bromine atom and a dioxolane ring, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its cytotoxic effects on cancer cells and its antibacterial properties.

Cytotoxicity

Recent studies have demonstrated that derivatives of benzofuran compounds, including 5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran, exhibit significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

Table 1: Cytotoxicity Data for 5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 25 | Apoptosis via ROS generation |

| MOLT-4 (Leukemia) | 30 | Apoptosis via mitochondrial dysfunction |

| Cacki-1 (Kidney) | >100 | Low toxicity observed |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound showed lower toxicity towards normal kidney cells (Cacki-1), suggesting a selective action against cancer cells.

Antibacterial Activity

In addition to its cytotoxic properties, 5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran has been evaluated for antibacterial activity. Preliminary studies suggest moderate effectiveness against Gram-positive bacteria.

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pneumoniae | 64 µg/mL |

The MIC values indicate the lowest concentration of the compound that inhibits bacterial growth.

The biological mechanisms underlying the activity of 5-Bromo-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran are primarily linked to its ability to induce apoptosis in cancer cells. This process involves:

- ROS Generation : Increased levels of ROS lead to oxidative stress within cells.

- Mitochondrial Dysfunction : Disruption of mitochondrial membrane potential results in cytochrome c release.

- Caspase Activation : The activation of caspases initiates the apoptotic cascade.

Case Studies

Several case studies have highlighted the efficacy of benzofuran derivatives in cancer treatment:

- Study on K562 Cells : A study indicated that exposure to benzofuran derivatives resulted in increased ROS production and apoptosis in K562 leukemia cells. Flow cytometry analysis confirmed early apoptotic events through Annexin V staining.

- Antimicrobial Screening : Another investigation assessed various benzofuran derivatives for their antimicrobial properties against clinical strains and found that certain compounds exhibited promising results against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。